(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid
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Description
(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid is a useful research compound. Its molecular formula is C14H18N2O6 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Neuroexcitant Analogs
- The compound is used in the enantioselective synthesis of neuroexcitant analogs like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), which is an analogue of the neuroexcitant 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA) (Pajouhesh et al., 2000).
Key Intermediate in Biotin Synthesis
- It serves as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin involved in metabolic processes (Shuanglin Qin et al., 2014).
Asymmetric Hydrogenation Applications
- The compound is utilized in asymmetric hydrogenation processes for preparing specific pharmacophores, which are parts of a molecule responsible for its biological activity (Kubryk & Hansen, 2006).
Copolymerization and Polymer Properties
- It's involved in the copolymerization of amino acid-based acetylenes and in studying the helical conformation of the resulting copolymers (Gao et al., 2003).
Study of Molecular and Crystal Structures
- The compound is studied for its molecular and crystal structure, particularly focusing on protecting groups and their interactions (Kozioł et al., 2001).
Synthesis of Polyacetylenes
- It is used in the synthesis of novel amino acid-derived acetylene monomers and the analysis of properties of the formed polymers (Guangzheng Gao et al., 2003).
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSDZTCJXHBUGF-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375885 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501015-24-3 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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